Free Piperazine NH as a Critical Hydrogen Bond Donor: Differentiation from N-Methylpiperazine and Piperidine Analogs
The free NH on the piperazine ring of the target compound provides a hydrogen bond donor (HBD) count of 1, compared to 0 for its N-methylpiperazine analog, 3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine. In the dCTPase inhibitor series reported by Llona-Minguez et al., the piperazine NH was essential for high-affinity target engagement; N-methylation or replacement with piperidine (lacking the second nitrogen) resulted in a significant loss of potency, confirming the NH as a key pharmacophoric element [1]. While direct IC₅₀ data for the exact target compound was not identified in primary literature, the class-level evidence demonstrates that the HBD capacity of the free piperazine is structurally non-redundant for biological activity in this chemotype [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Target Engagement |
|---|---|
| Target Compound Data | HBD Count = 1 (free piperazine NH); TPSA = 41.1 Ų [2] |
| Comparator Or Baseline | 3-(Piperidin-1-yl)-6-(trifluoromethyl)pyridazine: HBD Count = 0; 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine: HBD Count = 0 |
| Quantified Difference | ΔHBD = 1; critical for dCTPase inhibitory activity per SAR from J. Med. Chem. 2017 [1] |
| Conditions | SAR analysis from piperazin-1-ylpyridazine dCTPase inhibitor series; HBD count computed by Cactvs 3.4.8.24 (PubChem) [1][2] |
Why This Matters
The presence of a free NH is a key decision point for medicinal chemists designing kinase or dCTPase inhibitors, as it directly influences target binding and selectivity profiles.
- [1] Llona-Minguez, S., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem., 60(10), 4279-4292. View Source
- [2] PubChem. (2025). Compound Summary for CID 46837493: 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine. Computed Properties. View Source
